molecular formula C20H16ClN3O2S B4367403 N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide

N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide

Cat. No. B4367403
M. Wt: 397.9 g/mol
InChI Key: CFPUDQLCBTZQCC-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide, also known as VU0456810, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrazole sulfonamides and has shown promising results in various applications, including drug discovery and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide is through its antagonism of the muscarinic acetylcholine receptor subtype M1 (mAChR M1). This receptor is involved in a variety of physiological processes, including cognition, memory, and movement control. By blocking the activity of this receptor, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide are primarily related to its antagonism of the muscarinic acetylcholine receptor subtype M1 (mAChR M1). In animal models, it has been shown to improve cognitive function and memory retention, as well as reduce motor deficits associated with Parkinson's disease. Additionally, it has been investigated for its potential to modulate the activity of other neurotransmitter systems, including dopamine and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide in lab experiments is its high potency and selectivity for the muscarinic acetylcholine receptor subtype M1 (mAChR M1). This allows for precise modulation of this receptor and the associated physiological processes. However, one limitation is that it may not be suitable for all experimental models, as the effects of mAChR M1 antagonism may vary depending on the specific system being studied.

Future Directions

There are several future directions for research on N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide. One area of interest is its potential as a therapeutic agent for cognitive impairment and neurodegenerative disorders. Additionally, further investigation is needed to fully understand its mechanism of action and potential effects on other neurotransmitter systems. Finally, there is potential for the development of novel analogs or derivatives of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide with improved potency or selectivity for specific receptors or physiological processes.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide has been extensively studied in scientific research for its potential applications in drug discovery and medicinal chemistry. It has been shown to be a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M1 (mAChR M1) and has demonstrated efficacy in animal models of cognitive impairment and schizophrenia. Additionally, it has been investigated as a potential treatment for Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c21-20-8-4-3-7-17(20)13-24-14-18(12-22-24)23-27(25,26)19-10-9-15-5-1-2-6-16(15)11-19/h1-12,14,23H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPUDQLCBTZQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide
Reactant of Route 2
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide
Reactant of Route 3
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide
Reactant of Route 4
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide
Reactant of Route 5
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide
Reactant of Route 6
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide

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